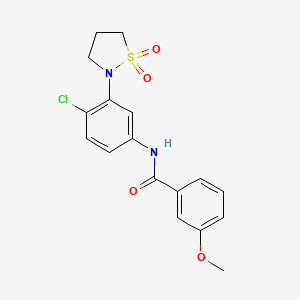

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide

Description

Propriétés

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c1-24-14-5-2-4-12(10-14)17(21)19-13-6-7-15(18)16(11-13)20-8-3-9-25(20,22)23/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHPQZYWAKFRFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide is a complex organic compound that exhibits significant biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chloro-substituted phenyl ring : Enhances reactivity and biological interactions.

- Dioxidoisothiazolidin moiety : Contributes to its pharmacological properties.

- Methoxybenzamide group : Imparts specific biological activities, particularly in cellular processes.

The molecular formula of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide is with a molecular weight of approximately 425.93 g/mol .

Research indicates that the compound may interact with various biological targets, potentially influencing cellular signaling pathways. The presence of the methoxy group suggests it may act as an inhibitor of certain enzymes involved in metabolic processes. For instance, similar benzamide derivatives have been shown to inhibit ADP-ribosyltransferase, leading to disruptions in cell division and growth in bacterial models .

Antimicrobial Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide has demonstrated notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism involves interference with the cell division system, particularly affecting proteins like FtsZ that are crucial for bacterial cytokinesis .

Cytotoxicity and Selectivity

The compound's cytotoxic effects have been evaluated using zebrafish embryo models. It exhibited low toxicity with an effective concentration (EC50) indicating a safe profile for potential therapeutic use . The selectivity index suggests it may preferentially target diseased cells over healthy cells, which is advantageous for drug development.

Study 1: Antibacterial Efficacy

A study published in the International Journal of Molecular Sciences reported on the synthesis and biological evaluation of benzamide derivatives. Among these, N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide showed superior antibacterial activity compared to traditional antibiotics .

| Compound | EC50 (µg/mL) | Activity Level |

|---|---|---|

| N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide | 14.44 | High |

| Control (Pyraclostrobin) | 81.4 | Moderate |

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying its activity against Bacillus subtilis. The results indicated that the compound inhibits cell division by disrupting the function of FtsZ proteins, essential for bacterial cytokinesis . This finding highlights its potential as a lead compound for developing new antibacterial agents.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide has been investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity. Its design aims to address issues such as bacterial resistance and cancer treatment efficacy.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves inhibiting bacterial enzyme activity by mimicking para-aminobenzoic acid (PABA), crucial for folic acid synthesis in bacteria . This competitive inhibition results in reduced bacterial proliferation.

Anticancer Properties

Research indicates that compounds with similar structures have shown promising anticancer activity. For instance, derivatives of benzamides have been evaluated against various human cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics like 5-fluorouracil (5-FU) . The presence of the methoxy group in the para position enhances antiproliferative activity against cancer cells.

Table: Summary of Biological Activities

Comparaison Avec Des Composés Similaires

Triazole Derivatives ()

Compounds [7–9] from International Journal of Molecular Sciences (2014) share a 1,2,4-triazole core substituted with sulfonylphenyl and difluorophenyl groups. Key comparisons:

Functional Impact :

Ethyl Benzoate Derivatives ()

Compounds I-6230, I-6232, and I-6373 from Molecules (2011) feature ethyl benzoate backbones with pyridazine or isoxazole substituents:

| Feature | Target Compound | Ethyl Benzoate Derivatives |

|---|---|---|

| Backbone | Benzamide | Ethyl benzoate |

| Heterocycle | Isothiazolidine | Pyridazine, methylisoxazole |

| Substituents | 3-Methoxy, chlorine | Phenethylamino, phenethylthio |

Functional Impact :

Pyrazolo-Pyrimidine and Isoxazole Derivatives (–4)

Patent examples (–4) highlight complex heterocycles, such as pyrazolo[3,4-d]pyrimidine (Example 53) and trifluoromethylimidazole (Example 4):

| Feature | Target Compound | Patent Compounds |

|---|---|---|

| Core Structure | Benzamide | Pyrazolo-pyrimidine, isoxazole |

| Halogenation | Chlorine | Fluorine, dichloro |

| Sulfonamide Groups | Absent | Present (e.g., sulfentrazone in ) |

Functional Impact :

Physicochemical and Spectral Comparisons

- IR Spectroscopy : The target compound’s C=O (benzamide) and S=O (isothiazolidine) stretches (~1660–1680 cm⁻¹ and ~1250 cm⁻¹) align with hydrazinecarbothioamides in , though tautomeric shifts (e.g., absence of νS-H) differentiate triazole derivatives .

- NMR : The chloro-phenyl and methoxy protons in the target compound would resonate similarly to dichlorophenyl acetamides in , but the isothiazolidine’s methylene groups would show distinct splitting patterns.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide, and how can reaction conditions be controlled to maximize yield?

- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring followed by coupling with the isothiazolidine-dioxide moiety. Key steps include:

- Chlorination and sulfonation : Controlled addition of chlorinating agents (e.g., SOCl₂) and sulfonating agents under anhydrous conditions to avoid side reactions.

- Amide coupling : Use of coupling agents like EDCI/HOBt or DCC to facilitate benzamide bond formation. Temperature control (0–5°C) minimizes racemization .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate the pure compound. Yields can reach 50–70% with optimized stoichiometry .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm aromatic proton environments, amide linkage, and isothiazolidine-dioxide geometry. Key signals: δ ~7.8 ppm (amide NH), δ ~3.9 ppm (methoxy group) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography : For definitive stereochemical assignment, though crystallization may require slow evaporation from DMF/water mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

- Methodology :

- Variable Temperature (VT) NMR : To identify dynamic processes (e.g., rotamers) causing peak splitting.

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, NOESY can confirm spatial proximity of the methoxy group to aromatic protons .

- DFT calculations : Compare experimental and computed chemical shifts to validate structural hypotheses .

Q. What experimental strategies are recommended to investigate the compound’s mechanism of action in enzyme inhibition studies?

- Methodology :

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates for target enzymes (e.g., proteases). Include controls with known inhibitors to validate assay conditions.

- Docking studies : Use software like AutoDock to model interactions between the compound’s isothiazolidine-dioxide group and enzyme active sites. Key residues (e.g., catalytic Ser or Cys) should show binding affinity .

- Site-directed mutagenesis : Engineer enzyme variants to test predicted binding interactions (e.g., replacing Cys with Ala to disrupt covalent adduct formation) .

Q. How can researchers address stability issues (e.g., hydrolysis of the isothiazolidine-dioxide moiety) during in vitro assays?

- Methodology :

- pH optimization : Maintain buffers (e.g., PBS) at pH 6.5–7.0 to minimize acid/base-catalyzed degradation.

- Light exclusion : Store solutions in amber vials to prevent photooxidation.

- Stabilizing agents : Add antioxidants (e.g., 1 mM ascorbic acid) or cyclodextrins to encapsulate sensitive groups .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental bioactivity data be investigated?

- Methodology :

- Meta-dynamics simulations : Identify conformational changes in the compound or target protein that alter binding.

- Metabolite screening : Use LC-MS to detect in situ degradation products (e.g., sulfonic acid derivatives) that may reduce efficacy .

- Proteomic profiling : Compare compound-treated vs. untreated cells to uncover off-target effects or compensatory pathways .

Experimental Design Considerations

Q. What in vivo pharmacokinetic parameters should be prioritized when evaluating this compound’s therapeutic potential?

- Methodology :

- ADME profiling :

- Absorption : Caco-2 cell permeability assays; logP ~2.5–3.5 (optimal for oral bioavailability).

- Metabolism : Liver microsome assays to identify CYP450-mediated oxidation hotspots (e.g., methoxy or chlorophenyl groups) .

- Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to estimate t₁/₂, Cmax, and AUC after IV/oral dosing in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.